Product packaging for SENECIC ACID(Cat. No.:CAS No. 13588-16-4)

SENECIC ACID

Cat. No.: B089204
CAS No.: 13588-16-4
M. Wt: 216.23 g/mol
InChI Key: CEYWPVCZMDVGLZ-BEPFRFAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Senecic acid (CAS 13588-16-4) is a naturally occurring necic acid and a key biosynthetic component of toxic pyrrolizidine alkaloids such as senecionine. This dicarboxylic acid is formed from two L-isoleucine units and serves as the esterifying acid for the necine base in these alkaloid structures. Researchers utilize this compound to study the biosynthesis, toxicology, and ecological role of pyrrolizidine alkaloids, which are potent hepatotoxins known to cause DNA damage and hepatic veno-occlusive disease in humans and livestock. The compound is typically isolated from Senecio species and exhibits physical properties including a melting point of 145-146°C and a molecular formula of C10H16O5. This compound is provided as a high-purity reference standard for research purposes only. FOR RESEARCH USE ONLY. NOT FOR HUMAN CONSUMPTION.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O5 B089204 SENECIC ACID CAS No. 13588-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13588-16-4

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid

InChI

InChI=1S/C10H16O5/c1-4-7(8(11)12)5-6(2)10(3,15)9(13)14/h4,6,15H,5H2,1-3H3,(H,11,12)(H,13,14)/b7-4-/t6-,10-/m1/s1

InChI Key

CEYWPVCZMDVGLZ-BEPFRFAYSA-N

SMILES

CC=C(CC(C)C(C)(C(=O)O)O)C(=O)O

Isomeric SMILES

C/C=C(/C[C@@H](C)[C@](C)(C(=O)O)O)\C(=O)O

Canonical SMILES

CC=C(CC(C)C(C)(C(=O)O)O)C(=O)O

Synonyms

necic acid
necic acid, (E)-isome

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Plant Families and Genera as Sources of Senecic Acid

This compound, as part of macrocyclic pyrrolizidine (B1209537) alkaloids, is predominantly found in several plant families. nih.govnih.govmdpi.com The distribution is not uniform, with a higher prevalence in specific genera.

The Asteraceae family, particularly the tribe Senecioneae, is the most prominent source of PAs containing the this compound moiety. researchgate.netnih.gov The genus Senecio, one of the largest genera of flowering plants, is well-documented for producing a wide array of these alkaloids. nih.govresearchgate.netnih.gov For instance, the backbone PA structure, senecionine (B1681732), from which many other related alkaloids are derived, is characteristic of this genus. researchgate.net Species such as Senecio jacobaea (now often classified as Jacobaea vulgaris) are notable for their complex profiles of senecionine-type alkaloids. researchgate.netnih.govthegoodscentscompany.com Research has confirmed the presence of alkaloids like senecionine and seneciphylline (B43193), both containing this compound, in various Senecio species. researchgate.net

The Boraginaceae family is another significant producer of a diverse range of pyrrolizidine alkaloids. nih.govmdpi.comnih.gov While this family is known for a wide variety of PA structures, including monoesters and open-chain diesters, macrocyclic diesters derived from necic acids are also present. mdpi.com The production of PAs is a characteristic feature of almost all genera within this family, where they serve as chemical defense compounds. mdpi.comresearchgate.net Although the family is rich in PAs, the specific structural types can vary, with some genera specializing in different classes of necic acids. mdpi.comnih.gov

Pyrrolizidine alkaloids are also common secondary metabolites in the Fabaceae (legume) family, particularly within the tribe Crotalarieae. nih.govmdpi.com While the family is known to produce various non-nutritive compounds including different types of alkaloids, tannins, and phytic acid, certain genera are specific for PAs. researchgate.netpan.olsztyn.plpan.olsztyn.pl These PAs function as a defense against herbivores. mdpi.com The structural diversity of PAs in Fabaceae is extensive, though the occurrence of the this compound type is a characteristic of specific lineages within the family.

Table 1: Plant Families and Genera Containing this compound-Derived Pyrrolizidine Alkaloids


FamilyGenus / Species ExamplesRelevant Alkaloid Type
AsteraceaeSenecio, JacobaeaSenecionine-type macrocyclic diesters
BoraginaceaeVarious generaMacrocyclic diesters (among other PA types)
FabaceaeTribe CrotalarieaePyrrolizidine alkaloids

Methodologies for Extraction from Plant Matrices

The isolation of this compound requires the initial extraction of the pyrrolizidine alkaloids from the plant material, followed by hydrolysis to cleave the ester bonds. The extraction of PAs is a well-established process, often involving an acid-base extraction protocol. up.ac.za

A generalized procedure begins with the extraction of the dried and ground plant material with a solvent, commonly hot or cold ethanol (B145695) or methanol (B129727). up.ac.zaresearchgate.net The resulting crude extract is then dried, and the residue is dissolved in a dilute aqueous acid solution (e.g., sulfuric or hydrochloric acid). researchgate.netup.ac.za This step protonates the nitrogen atom of the alkaloid, rendering it water-soluble as a salt. Neutral, lipophilic compounds such as chlorophyll (B73375) and fats can then be removed by partitioning the acidic aqueous solution with a non-polar organic solvent like dichloromethane (B109758) or petroleum ether. up.ac.za

Since PAs often exist in plants as both the free tertiary base and the corresponding N-oxide, a reduction step is frequently included to maximize the yield. up.ac.za The addition of a reducing agent, such as zinc powder, to the acidic solution converts the polar, water-soluble N-oxides into their corresponding tertiary bases. researchgate.netup.ac.za Following reduction, the solution is made basic (e.g., with ammonia), which deprotonates the alkaloids back to their less polar, free base form. researchgate.netup.ac.za A final liquid-liquid extraction with a solvent like dichloromethane or ethyl acetate (B1210297) is then performed to isolate the free base PAs from the aqueous phase. up.ac.za More modern techniques such as ultrasound-assisted extraction and pressurized liquid extraction have also been employed to improve efficiency. researchgate.net

Table 2: General Steps in Acid-Base Extraction of Pyrrolizidine Alkaloids


StepProcedurePurpose
1Extraction of plant material with alcohol (e.g., methanol, ethanol).To obtain a crude extract containing alkaloids and other metabolites.
2Residue is dissolved in dilute aqueous acid.To convert alkaloids into their water-soluble salt forms.
3Wash with a non-polar organic solvent.To remove lipophilic impurities like fats and chlorophyll.
4Reduction with zinc powder (optional but common).To convert polar alkaloid N-oxides to their tertiary bases.
5Basification of the aqueous solution.To convert alkaloid salts back to their less polar free base form.
6Extraction with an organic solvent (e.g., dichloromethane).To isolate the free base alkaloids from the aqueous phase.

Chromatographic Purification Techniques for Research Applications

Following extraction of the crude alkaloids, purification is necessary to isolate specific compounds. To obtain this compound itself, the purified alkaloids must be hydrolyzed. However, the purification of the intact alkaloids is a critical intermediate step. Column chromatography is a foundational technique for this purpose. orgsyn.orgyoutube.com

For research applications, High-Performance Liquid Chromatography (HPLC) is a preferred method due to its high resolution and sensitivity. shimadzu.commdpi.com Reversed-phase HPLC, using columns like C18, is commonly used for the separation of organic molecules, including acids and alkaloids. The separation of acidic compounds can be improved by modifying the mobile phase, for instance, by adding small amounts of an acid like formic or acetic acid to suppress ionization and reduce peak tailing. orgsyn.org

Given the acidic nature of this compound (after hydrolysis from the alkaloid), ion exchange chromatography is a particularly suitable purification technique. shimadzu.com Anion exchange chromatography, which utilizes a positively charged stationary phase, can effectively bind negatively charged molecules like carboxylates. The bound acid can then be eluted by changing the pH or increasing the ionic strength of the mobile phase. biotage.com Other advanced techniques like supercritical fluid chromatography (SFC) also offer efficient separation for complex natural product mixtures, including alkaloids and acids. nih.govmdpi.com The final step to obtain pure this compound involves the chemical hydrolysis of the purified pyrrolizidine alkaloid ester.

Table of Mentioned Compounds

Biosynthesis of Senecic Acid

Primary Metabolic Precursors and Pathways

The biosynthesis of senecic acid is a testament to the metabolic versatility of plants, transforming simple amino acids into a complex, macrocyclic structure. Research, primarily through isotope labeling studies, has identified the key precursors and ruled out others, providing a clearer picture of this unique biochemical journey.

L-Isoleucine as a Primary Precursor

Compelling evidence from feeding experiments with 14C-labeled compounds has firmly established L-isoleucine as the primary precursor for this compound. nih.govmdpi-res.comencyclopedia.pubrsc.org Studies on Senecio magnificus have shown that two molecules of L-isoleucine are incorporated to form the C10 structure of this compound. mdpi-res.comrsc.org During this process, the carboxyl group (C-1) of both isoleucine molecules is lost. mdpi-res.com Further research has specified that out of the four possible stereoisomers of isoleucine (L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine), only L-isoleucine is efficiently incorporated into the this compound molecule. mdpi-res.com This high degree of specificity underscores the enzymatic control of the biosynthetic pathway.

Involvement of L-Threonine and L-Valine

The roles of L-threonine and L-valine in the biosynthesis of this compound are primarily indirect. While feeding experiments have demonstrated the efficient incorporation of 14C-labeled L-threonine into the necic acid portion of pyrrolizidine (B1209537) alkaloids, subsequent investigations revealed that L-threonine is first converted to L-isoleucine before its integration into the this compound structure. nih.govmdpi-res.commdpi.com Therefore, L-threonine serves as a precursor to the primary building block, L-isoleucine, rather than being directly incorporated itself. mdpi.compsu.edu

Similarly, L-valine has been identified as a precursor for some necic acids, but its direct role in this compound formation is less clear and often linked to its role as a precursor for L-isoleucine. mdpi.compsu.edu While some studies have shown significant incorporation of L-valine, its specific contribution to the this compound backbone, particularly in contrast to the well-established role of L-isoleucine, remains an area of ongoing investigation. mdpi.com

Evaluation of Acetate (B1210297), Acetoacetate, and Mevalonate (B85504) as Precursors

Early hypotheses, based on the isoprene-like units within the structure of some necic acids, suggested a terpenoid origin involving precursors like acetate, acetoacetate, and mevalonate. rsc.orgslideshare.net However, feeding experiments using 14C-labeled acetate, acetoacetate, and mevalonate in Senecio douglasii resulted in inefficient and random incorporation of radioactivity into the resulting pyrrolizidine alkaloid, seneciphylline (B43193). nih.govmdpi-res.commdpi.com This lack of specific incorporation into the this compound moiety effectively ruled out these compounds as direct precursors, shifting the focus towards amino acid-based pathways. nih.govmdpi-res.commdpi.com

Proposed Biosynthetic Intermediates

The elucidation of the precise steps between the primary precursors and the final this compound molecule is an ongoing area of research. Scientists have proposed several intermediates based on feeding experiments and chemical logic, offering insights into the enzymatic transformations that likely occur.

Role of 2-Aminobutanoic Acid

2-Aminobutanoic acid has been identified as a significant intermediate in the biosynthesis of this compound. lookchem.com Feeding experiments with labeled forms of 2-aminobutanoic acid in Senecio isatideus showed high incorporation rates, with the label being found exclusively in the acid portion of the alkaloid. gla.ac.uk It is proposed that 2-aminobutanoic acid is converted to isoleucine within the plant tissues. mdpi.com Studies using 13C and 2H labeled 2-aminobutanoic acid have confirmed its equal incorporation into both C5 halves of the this compound molecule, which is consistent with the formation of this compound from two molecules of isoleucine. lookchem.comresearchgate.net Furthermore, the retention of deuterium (B1214612) at specific positions after feeding with labeled 2-aminobutanoic acid indicates that the biosynthesis does not proceed through keto intermediates at those carbon atoms. lookchem.comresearchgate.net

Hypothesis of β-Methylenenorvaline

Another proposed intermediate in the pathway to this compound is β-methylenenorvaline (2-amino-3-methylenepentanoic acid). mdpi-res.com Feeding experiments with a 14C-labeled version of this compound showed efficient incorporation into senecioic acid, a related necic acid. mdpi.com This observation has led to the hypothesis that β-methylenenorvaline could be a key intermediate in the formation of the five-carbon units derived from isoleucine. mdpi-res.com However, due to experimental limitations, it has not been definitively determined whether the label was incorporated into one or both halves of the this compound molecule. mdpi-res.com

Enzymatic Steps and Catalytic Mechanisms

The formation of this compound is a multi-step process catalyzed by a series of enzymes. While not all enzymes in the pathway have been fully characterized, research has shed light on key transformations.

Investigated Enzymatic Transformations in Necic Acid Biosynthesis

The biosynthesis of this compound is best understood through labeling experiments, which have identified the primary precursors and some of the key chemical transformations. It is established that two molecules of L-isoleucine are the building blocks for the ten-carbon backbone of this compound. gla.ac.ukrsc.org

One of the initial enzymatic steps involves an acetohydroxyacid synthase (AHAS)-like enzyme. cuvillier.de This enzyme is thought to catalyze the condensation of a C₂ unit, derived from pyruvate (B1213749), with a branched-chain keto acid. cuvillier.deuni-kiel.de Specifically for necic acids like those in lycopsamine-type PAs, an AHAS duplicate, termed C7-hydroxyacid synthase (C7HAS), has been identified. This enzyme transfers an activated acetaldehyde (B116499) from pyruvate to 2-oxoisovalerate, forming a direct precursor to C7-necic acids. uni-kiel.de While this compound is a C10 dicarboxylic acid, the initial enzymatic steps likely share similarities with the formation of these C7 acids.

Subsequent enzymatic reactions likely include hydroxylations, dehydrogenations, and the crucial coupling of the two isoleucine-derived C5 units. nih.govresearchgate.net The exact mechanisms and the enzymes responsible for each of these steps in this compound biosynthesis are still under investigation. However, the involvement of enzymes like acyltransferases is proposed for the esterification of the necic acid with the necine base. nih.gov

Stereochemical Considerations in Enzymatic Reactions

The biosynthesis of this compound is characterized by a high degree of stereochemical control, ensuring the formation of the correct isomer. rsc.orgrsc.org Enzymes, as chiral catalysts, are able to distinguish between enantiotopic or diastereotopic groups and faces of substrate molecules, leading to stereospecific outcomes. youtube.comnih.gov

Studies using stereospecifically labeled isoleucine have provided significant insights into the stereochemistry of the reactions. rsc.orgrsc.org During the biosynthesis of L-isoleucine itself, the ethyl migration step occurs with retention of configuration at the migrating center. rsc.org

Furthermore, the conversion of L-isoleucine into this compound involves specific hydrogen atom removal. For both C5 units derived from isoleucine, the C-4 pro-S hydrogen atom is lost, while the C-4 pro-R hydrogen atom is retained. rsc.orgrsc.org This precise stereochemical control is a hallmark of the enzymatic reactions in the biosynthetic pathway and is crucial for forming the final, biologically active structure of the pyrrolizidine alkaloid.

Localization of Biosynthesis within Plant Tissues

The biosynthesis of pyrrolizidine alkaloids, including the necic acid moiety, is not ubiquitous throughout the plant but is localized to specific tissues. The primary site of PA biosynthesis is the roots. encyclopedia.pub

From the roots, PAs are transported, almost exclusively in their N-oxide form, to other parts of the plant, such as the shoots and leaves, where they are stored. encyclopedia.pub The transport of these water-soluble N-oxides allows the plant to distribute its chemical defenses to vulnerable aerial parts. While roots are the main production site, there is also evidence that biosynthesis can occur in specific young leaves in some species. encyclopedia.pub

The localization of the biosynthetic machinery in specific tissues suggests a highly regulated process at both the cellular and whole-plant level.

Comparative Biosynthetic Studies with Related Dicarboxylic Necic Acids

This compound belongs to a larger family of dicarboxylic necic acids that form macrocyclic diesters with necine bases. mdpi.com Comparative studies with other necic acids have revealed both commonalities and divergences in their biosynthetic pathways.

For instance, isatinecic acid and retronecic acid are geometric isomers of this compound, differing in the configuration around a double bond. uct.ac.za Their biosynthesis is expected to follow a very similar pathway to that of this compound, with a final enzymatic step determining the geometry of the double bond.

FeatureThis compoundIsatinecic AcidMonocrotalic Acid
Precursor Amino Acids Two L-isoleucine unitsTwo L-isoleucine unitsL-leucine and others
Carbon Skeleton C10 dicarboxylic acidC10 dicarboxylic acidC8 dicarboxylic acid
Resulting Macrocycle Size 12-membered ring12-membered ring11-membered ring
Key Biosynthetic Feature Coupling of two C5 unitsGeometric isomerism with this compoundDifferent C3 unit origin

This comparative approach highlights the modular nature of PA biosynthesis, where different precursor units can be combined and modified to generate a vast diversity of chemical structures. nih.govresearchgate.net

Chemical Synthesis of Senecic Acid and Its Analogues

Strategies for Total Synthesis of Senecic Acid

The total synthesis of this compound, a C10 dicarboxylic necic acid, presents a significant stereochemical challenge. Research in this area has often been intertwined with the synthesis of the larger, biologically active pyrrolizidine (B1209537) alkaloids it constitutes.

A notable approach to a protected form of this compound begins with the integerrinecic acid lactone methyl ester. oup.com This strategy is a key part of the first total synthesis of senecionine (B1681732), a major hepatotoxic pyrrolizidine alkaloid. In this synthesis, the integerrinecic acid lactone methyl ester is chemically converted into a protected this compound derivative, which is then ready for coupling with a necine base. oup.com While detailed step-by-step procedures for the total synthesis of free this compound from simple acyclic precursors are not extensively documented in the provided context, the conversion from a related natural product highlights a common strategy in complex natural product synthesis: utilizing a more readily available, structurally similar starting material to access the target molecule.

The synthesis of seneciphyllic acid, a closely related necic acid that differs from this compound by the configuration of a double bond, has also been achieved. rsc.org The strategies employed in the synthesis of such analogues provide valuable insights into the potential pathways for constructing the this compound backbone, which involves the careful control of multiple stereocenters and the formation of a branched carbon chain.

Synthetic Approaches to this compound-Derived Pyrrolizidine Alkaloids

The synthesis of macrocyclic pyrrolizidine alkaloids (PAs) containing this compound is a complex undertaking that culminates in the esterification of a necine base with the dicarboxylic this compound. nih.govmdpi.com These 12-membered macrocyclic diesters, such as senecionine, are formed by linking the C-7 and C-9 hydroxyl groups of a necine base with the two carboxyl groups of this compound. nih.govmdpi.com

A key example is the total synthesis of (-)-senecionine. oup.com This process involves the following critical steps:

Preparation of the Components : A protected form of this compound is synthesized, as is the necine base, (+)-retronecine. oup.com

Regioselective Coupling : The protected this compound is regioselectively coupled with (+)-retronecine. oup.com This step is crucial as it selectively forms an ester bond at one of the hydroxyl groups of the necine base, leaving the other available for the final cyclization.

Macrocyclization : The final step is the intramolecular esterification to close the 12-membered ring, yielding the target alkaloid, senecionine. mdpi.com

This general strategy—the separate synthesis of the necic acid and the necine base followed by a carefully orchestrated coupling and macrocyclization—is a cornerstone for accessing this compound-derived PAs. Another example is rosmarinine, which consists of this compound and the saturated necine base rosmarinecine. nih.gov The synthesis of such alkaloids would follow a similar pathway of esterifying the necine base with the this compound moiety.

Preparation of Isotopically Labeled this compound Precursors for Biosynthetic Research

Understanding the biosynthetic pathway of this compound has been greatly advanced by feeding experiments using isotopically labeled precursors. mdpi.com These studies have confirmed that this compound is derived from two molecules of L-isoleucine, with the loss of both carboxyl carbons. gla.ac.ukcore.ac.uk

To probe this pathway, researchers have synthesized various isotopically labeled compounds. A key precursor used in these studies is 2-aminobutanoic acid, which plants efficiently convert into isoleucine. mdpi.comrsc.orgmdpi-res.com

Synthesis of Labeled Precursors:

[3,4-¹³C₂]-2-Aminobutanoic acid and (±)-[3,4-²H₅]-2-aminobutanoic acid : These compounds were synthesized by alkylating diethyl acetamidomalonate with isotopically labeled ethyl iodide, followed by acid hydrolysis. rsc.org

DL-[6 -²H₃]Isoleucine hydrochloride : This labeled amino acid was prepared via a multi-step route. gla.ac.uk

2-Amino-3-[³H₂]methylenepentanoic acid (β-[³H₂]methylenenorvaline) : This potential intermediate was also synthesized and used in feeding experiments, showing specific incorporation into this compound. rsc.org

Feeding Experiments and Findings: These labeled precursors were administered to Senecio species, such as Senecio pleistocephalus (which produces rosmarinine) and root cultures of Senecio vulgaris (which produces senecionine). mdpi.comgla.ac.ukrsc.org The resulting alkaloids were then isolated, and the position of the isotopic labels was determined using NMR spectroscopy. mdpi.com

The key findings from these isotopic labeling studies are summarized in the table below.

Labeled Precursor FedPlant/CultureResulting AlkaloidKey FindingCitation
[3,4-¹³C₂]-2-Aminobutanoic acidSenecio pleistocephalus, Senecio vulgarisRosmarinine, SenecionineConfirmed that this compound is formed from two C₅ units derived from isoleucine, with equal incorporation into both halves of the acid. mdpi.comrsc.org
[3,4-²H₅]-2-Aminobutanoic acidSenecio pleistocephalus, Senecio vulgarisRosmarinine, SenecionineRetention of deuterium (B1214612) at specific carbons (C-13 and C-20) indicated that the biosynthesis does not proceed through keto intermediates at these positions. rsc.org
(2S, 4R)-[4-³H]-IsoleucineSenecio magnificusSenecionineShowed that the pro-R hydrogen at C-4 of isoleucine is retained during biosynthesis, providing stereochemical insight into the coupling mechanism. nih.gov
2-Amino-3-[³H₂]methylenepentanoic acidSenecio magnificusSenecionineSpecific incorporation into this compound suggested it is a plausible intermediate in the biosynthetic pathway. rsc.org

These experiments using synthesized, isotopically labeled precursors have been instrumental in mapping the complex biosynthetic route to this compound, revealing its origins from primary metabolism and the stereochemical course of the key reactions. mdpi.comrsc.org

Structural Elucidation and Stereochemical Investigations of Senecic Acid

Analysis of Chiral Centers and Optical Activity

Senecic acid possesses multiple chiral centers, which are carbon atoms attached to four different substituents, rendering the molecule optically active. ontosight.aikhanacademy.org The presence of these stereocenters means that this compound can exist as multiple stereoisomers. uct.ac.za The absolute configuration of the chiral centers in (+)-senecic acid has been determined as 2R,3S through X-ray analysis. rsc.org

The optical activity of a chiral compound is its ability to rotate the plane of polarized light, a property measured using a polarimeter. purdue.edulibretexts.org Molecules with a single stereocenter are always chiral, while the presence of a plane of symmetry within a molecule makes it achiral. purdue.eduegrassbcollege.ac.in Enantiomers, which are non-superimposable mirror images of each other, rotate plane-polarized light to an equal but opposite degree. khanacademy.org The specific rotation is a characteristic physical property of a chiral molecule. libretexts.org

Geometric Isomerism and Stereochemical Relationships

This compound exhibits geometric isomerism, a form of stereoisomerism concerning the orientation of atoms around a double bond. It exists as the cis isomer, while its corresponding trans isomer is integerrinecic acid. uct.ac.zarsc.org This was demonstrated by the isomerization of this compound to integerrinecic acid. rsc.org The lower melting point and lesser stability of this compound compared to integerrinecic acid are consistent with the cis and trans assignments, respectively. rsc.org Both this compound and integerrinecic acid produce the same lactone upon treatment, which, upon hydrolysis, regenerates the more stable trans-isomer, integerrinecic acid. rsc.org Ozonolysis of trans-senecic acid yielded acetaldehyde (B116499), confirming that the position of the double bond had not shifted during isomerization. rsc.org

Compound Geometric Isomerism Melting Point (°C)
This compoundcis147
Integerrinecic Acidtrans150

Data sourced from Kropman and Warren (1950). rsc.org

Several other necic acids are stereoisomers of this compound. Usaramoensinecic acid, for instance, is stereoisomeric with both senecic and integerrinecic acids. researchgate.netresearchgate.net It has been shown that usaramoensinecic acid shares the same cis configuration around the double bond as this compound, but they differ in the configuration of the asymmetric carbon atom that bears the hydroxyl group. researchgate.net Like this compound, usaramoensinecic acid can be converted to integerrinecic acid lactone through lactonization. researchgate.netresearchgate.net Other related necic acid analogues include isatinecic acid and retronecic acid, which also exhibit cis/trans isomerism. uct.ac.zarsc.org

Spectroscopic Methodologies for Structural Characterization in Research

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. savemyexams.com For a carboxylic acid like this compound, characteristic absorptions include a very broad O–H stretch from the carboxyl group (around 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch (around 1710-1760 cm⁻¹). openstax.org The presence of a hydroxyl group is also indicated by a distinct absorption band. csfarmacie.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for determining the carbon-hydrogen framework of a molecule. thermofisher.com In ¹³C NMR, carboxyl carbons typically show signals in the range of 165-185 ppm. openstax.org ¹H NMR provides information on the number and types of protons and their connectivity. Advanced 2D NMR techniques, such as COSY and HMBC, help to establish the complete structural connectivity. researchgate.netbiolifejournals.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and molecular formula of a compound. researchgate.netbiolifejournals.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. biolifejournals.com

These spectroscopic methods, often used in combination, allow for the unambiguous identification and detailed structural analysis of complex natural products like this compound. researchgate.netnih.gov

Role of Senecic Acid in Pyrrolizidine Alkaloid Biosynthesis

Senecic Acid as a Dicarboxylic Acid Building Block for Macrocyclic Pyrrolizidine (B1209537) Alkaloids

This compound is a C10 dicarboxylic acid that plays a crucial role in the formation of macrocyclic PAs, which are considered to be among the most toxic. nih.gov Feeding experiments have demonstrated that this compound is formed by the combination of two C5 units derived from the amino acid isoleucine. gla.ac.ukrsc.orgrsc.org This dicarboxylic acid structure allows it to be esterified with two hydroxyl groups on a necine base, thereby creating a macrocyclic ring structure. nih.govgla.ac.uk

The biosynthesis of this compound is a complex process that has been the subject of extensive study. Research involving isotopically labeled precursors has confirmed that isoleucine is the primary precursor for both halves of the this compound molecule. gla.ac.ukrsc.org This finding distinguishes the biosynthesis of these necic acids from the acetate-mevalonate pathway typically associated with terpene biosynthesis. rsc.org

Formation of 12-Membered Macrocyclic Ring Systems

The dicarboxylic nature of this compound is central to the formation of macrocyclic diesters. gla.ac.uk PAs of the senecionine (B1681732) type, which represent the largest group of these alkaloids, are characterized by the formation of a 12-membered macrocyclic ring. nih.govresearchgate.net This ring is formed through the esterification of the C-7 and C-9 hydroxyl groups of a necine base, such as retronecine (B1221780), with the two carboxyl groups of this compound. nih.gov While 12-membered rings are the most common, other ring sizes, such as 11- and 13-membered macrocycles, also exist but are less frequent. nih.govrsc.org

The formation of this macrocyclic structure is a critical step in the biosynthesis of many toxic PAs. The resulting cyclic diester structure imparts a conformational rigidity to the molecule that is believed to be important for its biological activity. gla.ac.uk

Esterification with Necine Bases to Form Pyrrolizidine Alkaloids

The final step in the biosynthesis of many macrocyclic PAs is the esterification of a necine base with a necic acid. wikipedia.org Necine bases are amino alcohols containing a pyrrolizidine ring system. researchgate.net In the case of this compound, its two carboxyl groups react with hydroxyl groups on the necine base to form a macrocyclic diester. diva-portal.org

This esterification process is crucial for the formation of the final alkaloid. The specific necine base involved can vary, leading to a wide diversity of PA structures. nih.gov Common necine bases that are esterified with this compound and its derivatives include retronecine, platynecine, and rosmarinecine. nih.gov

Examples: Senecionine Biosynthesis

The biosynthesis of senecionine is a well-studied example of the esterification of this compound with a necine base. wikipedia.org In this pathway, the necine base retronecine is acylated by this compound. wikipedia.org This reaction leads to the formation of the 12-membered lactone ring characteristic of senecionine. wikipedia.org The biosynthesis is thought to proceed through the formation of senecionine N-oxide, which is then reduced to yield senecionine. wikipedia.org Tracer-feeding experiments have identified senecionine N-oxide as the primary product of this biosynthetic pathway. researchgate.net

Diversification of Pyrrolizidine Alkaloid Structures via this compound Modifications

The structural diversity of PAs is significantly enhanced through modifications of the this compound core structure. nih.gov These modifications can include hydroxylations, dehydrogenations, and acetylations, leading to a wide array of different necic acids. nih.govgla.ac.uk For instance, seneciphyllic acid and isatinecic acid are derived from this compound. nih.govresearchgate.net

These modifications can occur after the initial formation of a primary PA like senecionine. For example, senecionine N-oxide can be converted into other PAs such as seneciphylline (B43193) N-oxide through dehydrogenation. nih.gov This diversification process allows a single plant species to produce a complex mixture of different PAs, which may offer a broader spectrum of chemical defense against herbivores. nih.govresearchgate.net

Structure-Activity Relationships in this compound-Derived Pyrrolizidine Alkaloids

The structure of this compound-derived PAs is intricately linked to their biological activity, particularly their toxicity. gla.ac.ukresearchgate.net The macrocyclic diester structure is a key feature for hepatotoxicity. gla.ac.uk The 1,2-unsaturation in the necine base ring is also a critical requirement for toxicity. gla.ac.uk PAs with saturated necine bases, such as rosmarinine, are generally considered non-toxic. nih.govgla.ac.uk

Analytical Approaches for Senecic Acid and Its Metabolites in Research

Advanced Chromatographic and Spectrometric Techniques

Chromatography, a cornerstone of analytical chemistry, is essential for separating individual components from complex mixtures. ijpsjournal.com When coupled with spectrometry, it provides a powerful tool for both identification and quantification. ijpsjournal.com High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are among the most utilized methods in the analysis of natural products like senecic acid. ijpsjournal.comuva.es

Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary technique for the analysis of PAs and their constituent parts, including this compound. researchgate.netmdpi.com This method is particularly advantageous as it often does not require derivatization, which is necessary for GC analysis. uva.es The high sensitivity and selectivity of LC-MS, especially when using tandem mass spectrometry (MS/MS), allow for the detection and quantification of trace amounts of analytes in complex matrices. longdom.orgnih.govmdpi.com

In a typical LC-MS/MS setup, the sample is first separated on a chromatographic column, often a reversed-phase C18 column. nih.govmdpi.com The separated components then enter the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI), and detected. nih.govmdpi.com The use of Multiple Reaction Monitoring (MRM) mode enhances specificity and sensitivity, making it ideal for quantitative studies. mdpi.comnih.gov For instance, methods have been developed for related PAs and their metabolites in various biological matrices with limits of detection in the low ng/mL range. nih.gov

Table 7.1: Typical LC-MS/MS Parameters for Pyrrolizidine (B1209537) Alkaloid-Related Analysis

Parameter Typical Setting/Value Source
Chromatography System UPLC/UHPLC nih.govnih.gov
Column Reversed-phase C18 (e.g., Waters Acquity BEH C18) nih.govnih.gov
Mobile Phase Gradient elution with acetonitrile (B52724) and water (often with 0.1% formic acid) mdpi.comnih.gov
Ionization Source Electrospray Ionization (ESI), positive mode nih.govmdpi.com
Detection Mode Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) mdpi.comnih.gov

| Run Time | Typically short, often under 10 minutes | nih.govnih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, although it presents unique challenges. researchgate.netresearchgate.net Due to the low volatility and thermal instability of carboxylic acids and the associated pyrrolizidine alkaloids, direct analysis is often not feasible. researchgate.net Therefore, derivatization is a critical prerequisite to convert the analytes into more volatile and thermally stable forms suitable for GC analysis. nih.gov This process typically involves silylating agents to modify hydroxyl and carboxyl functional groups. nih.gov

Once derivatized, the compounds can be separated on a capillary GC column and detected by MS. researchgate.net Different ionization modes, such as electron impact (EI) and chemical ionization (CI), can be employed. researchgate.net Soft chemical ionization techniques are often preferred as they can produce a strong protonated molecular ion, which is frequently weak or absent in EI spectra, aiding in molecular weight determination. researchgate.net GC-MS has been successfully used to identify numerous PAs and their necic acid components in various Senecio species. researchgate.netresearchgate.net

Table 7.2: Key Considerations for GC-MS Analysis of this compound

Consideration Description Source
Derivatization Essential to increase volatility and thermal stability. Silylation is a common method. nih.gov
Thermal Lability High temperatures in the GC injector and column can cause decomposition of underivatized or unstable derivatives, potentially leading to inaccurate results. researchgate.net
Ionization Mode Chemical Ionization (CI) is often advantageous over Electron Impact (EI) for producing a clear molecular ion, which aids in identification. researchgate.net

| Database Matching | Identification relies on matching mass spectra and retention indices with established libraries and standards. | nih.govmdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including this compound. core.ac.ukjchps.commdpi.com Unlike mass spectrometry, which provides information about mass-to-charge ratio, NMR provides detailed information about the chemical environment and connectivity of atoms (specifically ¹H and ¹³C) within a molecule. jchps.comomicsonline.org This allows for the unambiguous determination of a compound's structure.

Various 1D and 2D NMR experiments are employed for this purpose. core.ac.ukomicsonline.org

¹H NMR: Provides information about the number, type, and connectivity of protons.

¹³C NMR: Shows the different types of carbon atoms in the molecule. omicsonline.org

DEPT (Distortionless Enhancement by Polarization Transfer): Helps distinguish between CH, CH₂, and CH₃ groups. core.ac.uk

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons. core.ac.uk

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). core.ac.ukomicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton. core.ac.ukomicsonline.org

In biosynthetic studies, NMR is used in conjunction with isotopic labeling to determine how precursor molecules are incorporated into the final structure, tracing the path of labeled atoms. researchgate.net

Sample Preparation and Derivatization Strategies for Research Analysis

Effective sample preparation is a critical step to ensure reliable and accurate analytical results, particularly for complex matrices like plant material. researchgate.netresearchgate.net The process involves extracting the analytes of interest while removing interfering substances. researchgate.net For plant samples, this typically begins with drying (e.g., air-drying or freeze-drying) and grinding the material to create a homogeneous powder, which improves extraction efficiency. researchgate.netuga.edu

Extraction is commonly performed using solvents. Acidified methanol (B129727) has proven effective for extracting PAs and their components from plant tissues. researchgate.netnih.gov Modern techniques such as accelerated solvent extraction, microwave-assisted extraction, or sonication can enhance the efficiency and speed of this process. researchgate.net Following extraction, a cleanup step is often necessary to remove matrix components that could interfere with the analysis. Solid-phase extraction (SPE) is a widely used cleanup technique. uva.esresearchgate.net

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. nih.govresearchgate.net For GC-MS analysis of this compound, it is a mandatory step to increase volatility. nih.gov For LC-MS, while not always necessary, derivatization can be employed to improve ionization efficiency and thus sensitivity, especially for compounds that ionize poorly. nih.govresearchgate.netnih.gov Reagents that introduce a readily ionizable group or a specific isotopic signature can be used to facilitate detection by mass spectrometry. researchgate.netnih.gov

Quantitative and Qualitative Analysis Methodologies in Plant Extracts

Both qualitative and quantitative analyses are essential for studying this compound in plant extracts.

Qualitative analysis aims to identify the presence of this compound and related compounds. asianpubs.orgplantsjournal.com This often involves phytochemical screening using standard chemical tests for classes of compounds (e.g., alkaloids, terpenoids). ijcmas.commdpi.com However, for specific identification, chromatographic techniques are superior. asianpubs.org In GC-MS and LC-MS, identification is typically achieved by comparing the retention time and mass spectrum of an unknown peak with that of a certified reference standard. nih.gov

Quantitative analysis determines the concentration of this compound in a sample. researchgate.netphytojournal.com This is predominantly performed using chromatographic methods coupled with a suitable detector. researchgate.net For LC-MS/MS, quantification is highly sensitive and specific, often using an internal standard to correct for variations in sample preparation and instrument response. nih.gov Calibration curves are constructed using known concentrations of a reference standard to calculate the amount of the analyte in the unknown sample. statperson.com The method's sensitivity is defined by the limit of detection (LOD) and limit of quantification (LOQ). researchgate.net

Table 7.3: Comparison of Analytical Methodologies in Plant Extracts

Methodology Purpose Technique(s) Key Features
Qualitative Analysis Identification and confirmation of presence Phytochemical tests, TLC, GC-MS, LC-MS Compares properties (color change, Rf, retention time, mass spectrum) to known standards. asianpubs.orgplantsjournal.com

| Quantitative Analysis | Measurement of concentration | HPLC-UV, GC-MS, LC-MS/MS | Requires calibration with standards, often uses an internal standard for accuracy, highly sensitive and specific. researchgate.netphytojournal.com |

Isotopic Labeling and Degradation Studies in Biosynthetic Pathway Elucidation

Understanding how this compound is synthesized in plants involves tracing the metabolic pathways from simple precursors to the final complex molecule. Isotopic labeling is a powerful technique for this purpose. researchgate.netnih.gov In these experiments, plants are fed precursor molecules containing a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N). nih.govnih.gov The plant's metabolic machinery then incorporates these labeled precursors into larger molecules.

After a period of growth, the target compound (this compound or its parent alkaloid) is extracted, purified, and analyzed to determine the position and extent of isotope incorporation. rsc.org Mass spectrometry can detect the mass shift resulting from the incorporation of heavier isotopes, while NMR spectroscopy can pinpoint the exact location of the labels within the molecular structure. researchgate.netnih.gov

Seminal research on the biosynthesis of this compound used this approach. rsc.org Feeding experiments with isotopically labeled isoleucine in Senecio magnificus demonstrated that two molecules of isoleucine are the specific precursors for the ten-carbon skeleton of this compound. rsc.org Such studies, sometimes combined with chemical degradation of the isolated product to locate the label, are fundamental to elucidating the complex reaction sequences of natural product biosynthesis.

Degradation Pathways Involving Senecic Acid in Biological Systems

Hydrolytic Cleavage of Pyrrolizidine (B1209537) Alkaloids to Release Necic Acids

The metabolism of pyrrolizidine alkaloids can follow several routes, including oxidation and hydrolysis. Hydrolysis of the ester linkages is a significant detoxification pathway that promotes the clearance of these compounds from the body. This catabolic process involves the cleavage of the ester groups, which results in the release of the constituent necine base and the corresponding necic acids.

This hydrolytic reaction is primarily catalyzed by carboxylesterases, which are enzymes found in the liver and also present as non-specific esterases in the blood. The resulting products, the necine base and free necic acids like senecic acid, are generally non-toxic and water-soluble. This increased solubility facilitates their subsequent elimination from the body, primarily through urination.

The efficiency of this hydrolytic detoxification can vary between species, which may contribute to differing susceptibilities to PA toxicity. For instance, species with higher hepatic esterase activity may be more resistant to the toxic effects of PAs due to more efficient breakdown and excretion.

Mechanisms of this compound Release from Pyrrolizidine Alkaloids

This compound is a C10 dicarboxylic acid that, along with a necine base like retronecine (B1221780), forms a 12-membered macrocyclic diester ring in alkaloids such as senecionine (B1681732). The release of this compound is therefore dependent on the breaking of the two ester bonds that form this macrocycle.

The primary mechanism for this is enzymatic hydrolysis, mediated by hepatic microsomal carboxylesterases. However, the chemical structure of the pyrrolizidine alkaloid significantly influences its metabolic fate. Studies comparing different types of PAs have revealed that for macrocyclic diesters like senecionine, hydrolysis may be less favored compared to other metabolic pathways.

The bulky, cyclic structure can create steric hindrance around the ester bonds, making them less accessible to carboxylesterase enzymes compared to the ester linkages in open-chain diester PAs. Consequently, for cyclic diester PAs, N-oxidation often becomes the major metabolic pathway, while hydrolysis is a more dominant route for open-chain diesters. Despite this, hydrolysis remains a key detoxification route that leads to the cleavage of the macrocycle and the liberation of free this compound and the necine base.

Subsequent Metabolic Fate of Free Necic Acids in Biological Systems

Once this compound is released from the parent pyrrolizidine alkaloid through hydrolysis, it is considered non-toxic. As a dicarboxylic acid, it is water-soluble, a characteristic that largely dictates its subsequent metabolic fate. The primary outcome for free necic acids is excretion from the body.

The products of hydrolysis can be immediately conjugated and excreted via urination. While conjugation reactions, such as glucuronidation, are common detoxification steps for xenobiotics to increase their water solubility and facilitate excretion, specific details on the conjugation of free this compound are not extensively documented. However, studies have shown that the intact parent PA, senecionine, can undergo N-glucuronidation as a detoxification pathway. It is plausible that the highly water-soluble free this compound is readily excreted, either unchanged or after undergoing a conjugation step.

While the general metabolism of some long-chain dicarboxylic acids can involve peroxisomal β-oxidation, there is no direct evidence to suggest this is a significant pathway for this compound following its release from a parent alkaloid. The available research points toward rapid elimination in the urine as the principal fate for free necic acids in biological systems.

Q & A

Q. How can the FINER criteria be applied to formulate robust hypotheses about this compound’s bioactivity?

  • Framework Application :
  • Feasible : Prioritize assays with established protocols (e.g., zebrafish embryotoxicity tests over untested mammalian models) .
  • Novel : Investigate this compound’s interaction with non-canonical targets (e.g., GPCRs vs. kinases) via molecular docking screens .

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